molecular formula C16H27NO B6080857 [1-(2-adamantyl)-3-piperidinyl]methanol

[1-(2-adamantyl)-3-piperidinyl]methanol

Cat. No.: B6080857
M. Wt: 249.39 g/mol
InChI Key: KJKHVVZYFANPEY-UHFFFAOYSA-N
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Description

[1-(2-Adamantyl)-3-piperidinyl]methanol is a methanol derivative featuring a piperidine core substituted at the 3-position with a 2-adamantyl group. The adamantyl moiety imparts significant steric bulk and lipophilicity, which can influence solubility, metabolic stability, and receptor interactions.

Properties

IUPAC Name

[1-(2-adamantyl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c18-10-11-2-1-3-17(9-11)16-14-5-12-4-13(7-14)8-15(16)6-12/h11-16,18H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKHVVZYFANPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2C3CC4CC(C3)CC2C4)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 2-adamantyl group distinguishes [1-(2-adamantyl)-3-piperidinyl]methanol from other piperidinylmethanol derivatives. Key analogs and their properties are summarized below:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activity Reference
This compound 2-Adamantyl 265.39* Not reported High lipophilicity, steric bulk Inferred
{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol 4-Chlorophenylsulfonyl 340.88 Not reported Polar sulfonyl group enhances acidity
(1-Benzylpiperidin-3-yl)methanol Benzyl 219.32 Not reported Moderate lipophilicity
[1-(4-Methylbenzyl)piperidin-3-yl]methanol 4-Methylbenzyl 219.32 Not reported Increased solubility vs. adamantyl

*Calculated based on molecular formula C₁₆H₂₇NO.

Key Observations :

  • Sulfonyl-containing analogs (e.g., {1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}methanol) may exhibit enhanced acidity due to electron-withdrawing effects, impacting ionization and solubility .

Stability and Reactivity

  • Solvolysis: 2-Adamantyl derivatives (e.g., 2-adamantyl chloroformate) decompose ~10⁵ times slower than 1-adamantyl analogs due to reduced carbocation stability at the bridgehead position . This suggests that this compound may exhibit greater hydrolytic stability compared to 1-adamantyl analogs.
  • Synthetic Routes: Adamantyl-piperidine derivatives are typically synthesized via nucleophilic substitution or coupling reactions.

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